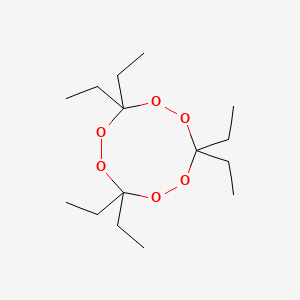

1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl-

Description

1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- (also termed tripentanone triperoxide, TPTP) is a cyclic organic peroxide structurally analogous to triacetone triperoxide (TATP). Its molecular formula is C15H30O6, differing from TATP’s hexamethyl substituents (C9H18O6) by replacing methyl groups with ethyl moieties. TPTP shares the 1,2,4,5,7,8-hexoxonane backbone, characterized by three peroxide (-O-O-) bonds in a nine-membered ring. This compound is synthesized via acid-catalyzed reactions of ketones with hydrogen peroxide, often employing BF3·Et2O as a catalyst . TPTP is notable for its explosive properties, though its stability and sensitivity differ from TATP due to steric and electronic effects of the ethyl groups .

Properties

CAS No. |

63364-38-5 |

|---|---|

Molecular Formula |

C15H30O6 |

Molecular Weight |

306.39 g/mol |

IUPAC Name |

3,3,6,6,9,9-hexaethyl-1,2,4,5,7,8-hexaoxonane |

InChI |

InChI=1S/C15H30O6/c1-7-13(8-2)16-18-14(9-3,10-4)20-21-15(11-5,12-6)19-17-13/h7-12H2,1-6H3 |

InChI Key |

WYEDBMPUQDXWEF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OOC(OOC(OO1)(CC)CC)(CC)CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally involves the formation of the cyclic peroxide structure through a series of oxidation reactions. Common reagents used in the synthesis include hydrogen peroxide and various organic solvents.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained. The use of catalysts and stabilizers is common to ensure high yield and purity of the final product. The compound is usually produced in solution form, often in odorless mineral spirits, to facilitate its handling and application in polymerization processes .

Chemical Reactions Analysis

Structural Context and Analogous Compounds

The compound "1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl-" is a theoretical derivative of triacetone triperoxide (TATP, 3,3,6,6,9,9-hexamethyl-1,2,4,5,7,8-hexoxonane) with ethyl substituents replacing methyl groups. TATP and its homologs (e.g., DADP: 3,3,6,6-tetramethyl-1,2,4,5-tetroxane) are well-studied cyclic peroxides synthesized via acid-catalyzed reactions between ketones and hydrogen peroxide .

Key structural differences in the ethyl-substituted analog:

-

Increased steric bulk : Ethyl groups may hinder reaction kinetics compared to methyl-substituted TATP.

-

Altered electronic effects : Ethyl substituents could marginally reduce peroxide bond stability due to inductive effects .

Decomposition

Cyclic peroxides decompose via radical pathways. For TATP:

-

Thermal decomposition : Onset at ~145°C (heating rate-dependent) .

-

Mechanism : Homolytic cleavage of O-O bonds → formation of acetone and ozone .

Hypothesized differences for hexaethyl analog :

-

Lower thermal stability : Ethyl groups may destabilize the peroxide ring via steric strain.

-

Slower decomposition kinetics : Bulky substituents could delay radical chain propagation.

Stability and Hazards

Based on PubChem data for structurally similar peroxides (e.g., Trigonox 301) :

Safety considerations :

-

Likely classified as a primary explosive due to peroxide functionality .

-

High aspiration and skin irritation hazards analogous to TATP .

Research Gaps and Limitations

-

Synthetic Challenges : Ethyl-substituted ketones may exhibit lower reactivity with hydrogen peroxide vs. acetone, necessitating optimized conditions.

-

Analytical Characterization : No NMR, IR, or X-ray data exists for the hexaethyl analog, complicating structural validation.

-

Detonation Properties : Predictive models (e.g., EXPLO5) are required to estimate velocity/pressure parameters.

Scientific Research Applications

1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- has several scientific research applications, including:

Chemistry: Used as an initiator in polymerization reactions to produce polymers with specific properties.

Biology: Studied for its potential effects on biological systems, particularly in the context of oxidative stress and cellular responses.

Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The compound’s effectiveness as an initiator is due to its ability to generate a controlled and sustained release of free radicals under specific conditions .

Comparison with Similar Compounds

Research Findings and Hazards

- TPTP : Raman and IR spectroscopy studies differentiate TPTP from TATP and HMTD, highlighting unique vibrational modes from ethyl groups .

- TATP : Mass loss during aging is accelerated by sulfuric acid residues, with friction sensitivity unaffected by storage conditions .

- Decomposition Pathways: Both TPTP and TATP undergo radical-mediated decomposition, releasing acetone or pentanone derivatives, CO, and CO2 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,6,6,9,9-hexaethyl-1,2,4,5,7,8-hexoxonane?

- Methodological Answer : Synthesis typically involves cyclic peroxidation of ethyl-substituted precursors under controlled conditions. For analogous compounds like TATP (methyl-substituted), acetone and hydrogen peroxide are reacted in acidic media at low temperatures (<10°C) to prevent byproduct formation . For the hexaethyl variant, ethyl ketones (e.g., diethyl ketone) may replace acetone, with strict temperature control to avoid premature decomposition. Molar ratios of reagents, acid catalysts (e.g., HCl), and reaction duration must be optimized to favor cyclization . Purification via recrystallization in non-polar solvents is critical to isolate the target compound .

Q. How can the crystal structure of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving crystal lattice parameters and peroxy bond geometries. For example, TATP’s structure was determined as a tricyclic system with O–O bond lengths of ~1.47 Å . Raman spectroscopy complements XRD by identifying vibrational modes of the peroxide ring (e.g., O–O stretching at 750–900 cm⁻¹) . For the hexaethyl analog, similar techniques apply, but steric effects from ethyl groups may alter packing density and symmetry .

Q. Which analytical techniques are suitable for assessing purity and thermal stability?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography–mass spectrometry (GC-MS) can quantify impurities like diethyl diperoxide byproducts .

- Stability : Differential scanning calorimetry (DSC) at heating rates of 2–10°C/min measures decomposition onset temperatures and enthalpy changes. Thermogravimetric analysis (TGA) tracks mass loss under controlled atmospheres . For example, TATP decomposes exothermically at ~180°C, but ethyl substitution may shift this due to increased steric hindrance .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) influence stability and reactivity?

- Methodological Answer : Ethyl groups increase steric bulk, potentially stabilizing the peroxide ring against mechanical stress but reducing thermal stability due to weaker C–O bonds. Comparative studies using DFT calculations can quantify bond dissociation energies (BDEs) and predict decomposition pathways. For instance, TATP’s O–O BDE is ~30 kcal/mol, but ethyl substitution may lower this, accelerating radical-initiated degradation . Experimental validation via shock sensitivity tests (e.g., drop-weight impact) and friction tests under inert atmospheres is essential .

Q. What computational methods model the decomposition pathways of hexaethyl-substituted cyclic peroxides?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level simulates transition states during O–O bond cleavage. Molecular dynamics (MD) simulations under periodic boundary conditions can predict solid-state decomposition kinetics. For TATP, decomposition yields acetone and ozone; ethyl analogs may produce ethyl ketones and ethylene oxides . Coupling computational results with experimental DSC/TGA data validates proposed mechanisms .

Q. How can contradictions in reported sensitivity data (e.g., impact thresholds) be resolved?

- Methodological Answer : Contradictions often arise from variations in sample purity, crystallinity, or testing protocols. To mitigate this:

- Standardize Testing : Use ASTM/EUROPA protocols for impact/friction sensitivity .

- Factorial Design : Employ a 2³ factorial design to isolate variables (e.g., temperature, solvent, catalyst) during synthesis and testing .

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. For example, Zeman et al. reported TATP’s detonation velocity as 5,300 m/s, but later studies attributed discrepancies to moisture content .

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.